6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
CAS No.: 862088-71-9
Cat. No.: VC8142257
Molecular Formula: C12H8FNO3
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862088-71-9 |
|---|---|
| Molecular Formula | C12H8FNO3 |
| Molecular Weight | 233.19 g/mol |
| IUPAC Name | 6-(4-fluorophenoxy)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H8FNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7H,(H,15,16) |
| Standard InChI Key | JJUJTNYRICRFHE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)O)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound’s structure consists of a pyridine core () functionalized at the 3-position with a carboxylic acid group (-COOH) and at the 6-position with a 4-fluorophenoxy group (-O-C6H4-F). The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemistry . The fluorine atom at the para position of the phenoxy group introduces electronegativity, potentially influencing the compound’s dipole moment and solubility.
Molecular Properties
Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, are critical for mass spectrometry-based identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 234.05611 | 149.3 |
| [M+Na]+ | 256.03805 | 162.8 |
| [M-H]- | 232.04155 | 150.7 |
| [M+Na-2H]- | 254.02350 | 157.3 |
These values aid in distinguishing the compound from structural analogs in complex mixtures . The molecular polarizability of further reflects its electronic response to external electric fields, a property relevant to its interactions in biological systems .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves nucleophilic aromatic substitution between a pyridine derivative (e.g., 6-chloronicotinic acid) and 4-fluorophenol under basic conditions. The reaction proceeds via deprotonation of the phenol, followed by displacement of the chloride on the pyridine ring. Alternative methods may employ coupling reagents to facilitate ether bond formation, though specific details remain proprietary.
Purification and Characterization
Post-synthesis purification via recrystallization or chromatography ensures a purity ≥97%, as commercially available . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for verifying structural integrity. Notably, the absence of reported melting point data suggests challenges in obtaining crystalline forms, possibly due to the compound’s amorphous nature or hygroscopicity .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a boiling point of at atmospheric pressure and a density of . Its vapor pressure of at indicates low volatility, favoring stability under ambient conditions. Aqueous solubility remains unquantified, but the carboxylic acid group suggests moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Spectroscopic Features
Infrared (IR) spectroscopy would reveal characteristic absorptions for the C=O stretch (~1700 cm⁻¹), aromatic C-F stretch (~1220 cm⁻¹), and O-H stretch (~2500–3000 cm⁻¹) of the carboxylic acid. UV-Vis spectra likely show maxima near 260–280 nm due to π→π* transitions in the aromatic systems .
Research Gaps and Future Directions
Despite its synthetic accessibility, the compound’s pharmacological and toxicological profiles remain underexplored. Key research priorities include:
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In vitro bioactivity screening against microbial and cancer cell lines.
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Pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
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Crystallization efforts to enable X-ray diffraction analysis and confirm conformational preferences.
Collaborative initiatives between academic and industrial laboratories could accelerate the translation of this compound into practical applications.
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